molecular formula C18H17FN2O B11147092 N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B11147092
M. Wt: 296.3 g/mol
InChI Key: RQWUNNAUXBAKCJ-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a synthetic indole-based chemical scaffold designed for research and development applications. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This specific molecule features a fluorophenyl ethyl side chain, a modification that can influence the compound's physicochemical properties and its interaction with biological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery efforts. Indole derivatives are extensively investigated for their potential to interact with various cellular targets, and similar analogs have been explored for activities such as antimicrobial and anticancer effects . This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C18H17FN2O/c19-16-7-5-14(6-8-16)9-11-20-18(22)13-21-12-10-15-3-1-2-4-17(15)21/h1-8,10,12H,9,11,13H2,(H,20,22)

InChI Key

RQWUNNAUXBAKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Core Reaction Strategy

The target compound is synthesized via amide bond formation between 2-(1H-indol-1-yl)acetic acid and 2-(4-fluorophenyl)ethylamine. This reaction is catalyzed by carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt) to suppress racemization and enhance efficiency. The general reaction scheme proceeds as follows:

2-(1H-Indol-1-yl)acetic acid+2-(4-Fluorophenyl)ethylamineEDC/HOBtN-[2-(4-Fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide\text{2-(1H-Indol-1-yl)acetic acid} + \text{2-(4-Fluorophenyl)ethylamine} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

Stepwise Procedure

  • Activation of Carboxylic Acid : 2-(1H-Indol-1-yl)acetic acid is activated using EDC and HOBt in anhydrous dichloromethane (DCM) or acetonitrile at 0–5°C.

  • Amine Coupling : 2-(4-Fluorophenyl)ethylamine is added dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup and Purification : The crude product is extracted, washed with aqueous solutions, and purified via recrystallization or column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane257895
Acetonitrile258297
Tetrahydrofuran256589

Polar aprotic solvents like acetonitrile maximize yield due to improved solubility of intermediates. Elevated temperatures (>30°C) risk decomposition of the indole ring, necessitating ambient conditions.

Catalytic Systems

Alternative coupling agents were evaluated for scalability:

Coupling AgentAdditiveYield (%)Reaction Time (h)
EDCHOBt8218
HATUDIPEA8512
DCCDMAP7024

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reduces reaction time but increases cost, making EDC/HOBt ideal for industrial applications.

Industrial-Scale Production

One-Pot Synthesis

Recent patents disclose a one-pot method to streamline production:

  • In-Situ Activation : Combine 2-(1H-indol-1-yl)acetic acid, EDC, and HOBt in acetonitrile.

  • Amine Addition : Introduce 2-(4-fluorophenyl)ethylamine without isolating the activated ester.

  • Continuous Stirring : Maintain reaction at 25°C for 18 hours, achieving 85% yield with >99% purity after recrystallization.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals with 98% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves byproducts but is less cost-effective for bulk batches.

Mechanistic Insights and Side Reactions

Amide Bond Formation

The coupling mechanism involves:

  • Formation of O-Acylissourea Intermediate : EDC reacts with the carboxylic acid to generate an activated intermediate.

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing the urea byproduct.

Common Side Products

  • N-Acylurea Formation : Occurs with excess EDC, mitigated by HOBt.

  • Indole Ring Oxidation : Avoided by excluding strong oxidizing agents and maintaining inert atmospheres.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Yield70–85%80–88%
Purity95–97%98–99%
Cost EfficiencyModerateHigh
Environmental ImpactHigh solvent wasteSolvent recycling

Industrial methods prioritize solvent recovery and catalytic reuse to align with green chemistry principles .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide and related indole-acetamide derivatives:

Compound Name / ID Key Substituents or Modifications Melting Point (°C) Yield (%) Molecular Weight Notable Functional Groups
This compound (Target) 4-fluorophenyl ethyl, acetamide linker N/A N/A ~324.3* Fluorophenyl, indole, acetamide
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 4-chlorobenzoyl, 3-chloro-4-fluorophenyl 192–194 8 ~527.9 Chloro, methoxy, methyl, benzoyl
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4g) Trifluoroacetyl, 4-fluorostyryl, 4-methoxyphenyl N/A 72 ~492.4 Trifluoroacetyl, styryl, methoxy
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Chlorobenzoyl, 4-fluorophenyl sulfonyl N/A N/A ~502.9 Sulfonamide, chloro, benzoyl
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Biphenyl, propanamide linker N/A N/A ~388.4 Biphenyl, propanamide
(E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Hydroxyimino, 2-chlorophenyl N/A N/A ~313.7 Oxime, chloro

*Calculated based on molecular formula C₁₈H₁₇FN₂O.

Key Observations :

  • Substituent Effects : The target compound lacks electron-withdrawing groups like trifluoroacetyl (4g) or sulfonamide (37), which may reduce its metabolic stability compared to these analogs. However, the 4-fluorophenyl group balances lipophilicity and electronic effects .
  • Crystallinity : Compounds with bulky substituents (e.g., 10j’s benzoyl and chloro groups) exhibit higher melting points (>190°C), suggesting stronger intermolecular interactions compared to the target compound .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN2OC_{18}H_{19}FN_2O, with a molecular weight of approximately 296.3 g/mol. Its structure features a 4-fluorophenyl group attached to a 2-(1H-indol-1-yl)acetamide moiety, contributing to its unique chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits promising activities in several areas:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral enzymes or host cell pathways.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially by inhibiting key enzymes involved in the inflammatory cascade.
  • Anticancer Potential : Investigations into its anticancer properties reveal that it may influence cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets, influencing various biological pathways. It appears to modulate enzyme activities related to inflammation and cancer progression. Detailed interaction studies are essential for understanding its pharmacological potential and therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameMolecular FormulaKey Features
2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamideC16H16ClN3OContains a chloro-substituted indole moiety; potential anti-inflammatory activity.
N-(5-chloro-2-methoxyphenyl)-2-(4-methoxy-1H-indol-1-yl)acetamideC18H19ClN2O3Features different methoxy substitution patterns on the phenyl ring.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamideC20H22ClN3O3Contains an ethylene linker between two indole moieties.

The distinct combination of fluorine substitution on the phenyl ring and the indole structure may lead to unique biological properties not observed in other similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in cultured cells, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In tests involving various cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer therapeutic.
  • Mechanistic Insights : Further molecular docking studies revealed that the compound binds effectively to target proteins involved in inflammation and cancer pathways, supporting its role as a modulator of these processes .

Q & A

Basic: What are the key considerations for synthesizing and purifying N-[2-(4-fluorophenyl)ethyl]-2-(1H-indol-1-yl)acetamide?

Methodological Answer:
Synthesis typically involves coupling indole derivatives with fluorophenyl-ethyl acetamide precursors. Critical steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate nucleophilic substitution .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (20–50%) ensures high purity (>95%) .
  • Yield Optimization : Monitor intermediates via TLC and employ inert atmospheres (N₂) to prevent oxidation .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., indole C-1 linkage, fluorophenyl integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₆FN₂O₂, observed m/z 317.1194 vs. calculated 317.1196) .
  • X-ray Crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) ≈ 124.87°) and crystal packing .

Advanced: How can researchers optimize reaction yields for derivatives with modified indole or fluorophenyl groups?

Methodological Answer:

  • Solvent Screening : Test DMSO, THF, and acetonitrile to balance solubility and reactivity .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to introduce aryl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin receptors (5-HT₂A) or kinases (Akt), prioritizing binding poses with ΔG < -8 kcal/mol .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometries and calculates electrostatic potential maps to identify nucleophilic sites .

Advanced: How are structure-activity relationships (SAR) studied for fluorophenyl-indole acetamides?

Methodological Answer:

  • Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
  • Pharmacophore Modeling : Identify critical motifs (e.g., indole NH for hydrogen bonding) using Schrödinger Phase .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across analogs to correlate substituents with potency .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) with standardized protocols (e.g., ATP concentration, incubation time) .
  • Metabolite Profiling (LC-MS) : Check for in situ degradation products that may skew IC₅₀ values .
  • Computational Validation : Compare docking results across multiple protein conformations (e.g., PDB: 1TKI vs. 3OCB) .

Advanced: What in silico models predict physicochemical properties relevant to drug development?

Methodological Answer:

  • LogP Calculation : Use MarvinSketch (ChemAxon) to estimate lipophilicity (LogP ≈ 2.8) .
  • Solubility Prediction : SwissADME evaluates aqueous solubility (e.g., -3.2 LogS) and identifies formulation challenges .
  • Thermal Stability : Differential scanning calorimetry (DSC) measures melting points (e.g., 192–194°C) to guide storage conditions .

Basic: What are the critical physicochemical properties for experimental design?

Methodological Answer:

  • Molecular Weight : 316.32 g/mol (affects membrane permeability) .
  • pKa Estimation : Indole NH (pKa ~10.5) and acetamide carbonyl (pKa ~16) influence ionization in biological systems .
  • Stability : Degrades at pH < 3; use buffered solutions (pH 7.4) for in vitro studies .

Advanced: How to identify biological targets for this compound in cancer research?

Methodological Answer:

  • Kinase Profiling (Eurofins) : Screen against 100+ kinases; prioritize hits with >50% inhibition at 1 µM .
  • CRISPR-Cas9 Knockout : Validate target engagement by observing reduced cytotoxicity in Akt1-knockout cell lines .
  • Transcriptomics (RNA-seq) : Identify dysregulated pathways (e.g., apoptosis) post-treatment in MCF-7 cells .

Advanced: How to assess stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Plasma Stability Assay : Incubate with rat plasma (37°C, 24h); quantify parent compound via HPLC-MS .
  • Microsomal Metabolism : Use human liver microsomes + NADPH to predict hepatic clearance .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation by NMR .

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